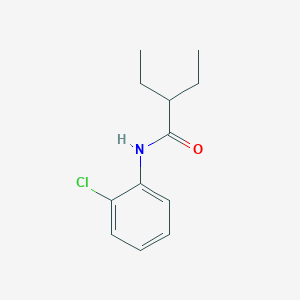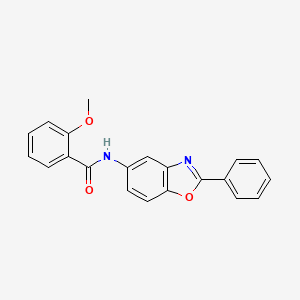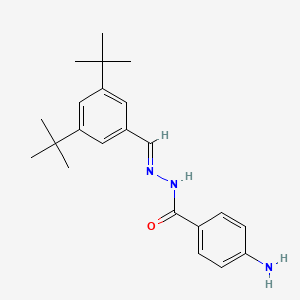
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide, also known as pyrimidinedione, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of xanthine oxidase by binding to the active site of the enzyme and preventing the conversion of xanthine to uric acid. Pyrimidinedione has also been shown to inhibit the activity of nitric oxide synthase by binding to the heme group of the enzyme and preventing the conversion of L-arginine to nitric oxide.
Biochemical and Physiological Effects
Pyrimidinedione has a range of biochemical and physiological effects, including the inhibition of xanthine oxidase and nitric oxide synthase, as well as the modulation of the NMDA receptor. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in a variety of physiological processes, including inflammation and oxidative stress. Pyrimidinedione has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrimidinedione has a number of advantages for use in lab experiments, including its ability to inhibit the activity of specific enzymes and proteins. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use, including the fact that it may have off-target effects and that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of future directions for the use of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone in scientific research. One potential application is in the development of new drugs for the treatment of conditions such as inflammation and oxidative stress. Pyrimidinedione may also have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, which are characterized by dysfunction of the NMDA receptor. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone and to identify its potential off-target effects.
Conclusion
In conclusion, N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone is a chemical compound that has a range of potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. Pyrimidinedione has advantages and limitations for use in lab experiments, and there are a number of future directions for its use in scientific research. Further research is needed to fully understand the mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone and to identify its potential applications in the treatment of various conditions.
Synthesemethoden
Pyrimidinedione can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxypyrimidine with acetic anhydride in the presence of a catalyst such as zinc chloride. Another method involves the reaction of 2,4-dimethoxypyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone.
Wissenschaftliche Forschungsanwendungen
Pyrimidinedione has a range of potential applications in scientific research, including as a tool for studying the function of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, including xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species and nitric oxide, respectively. Pyrimidinedione has also been used as a tool for studying the function of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-4-6(13)10-9-11-7(14-2)5-8(12-9)15-3/h5H,4H2,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWPNPKYAZQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)